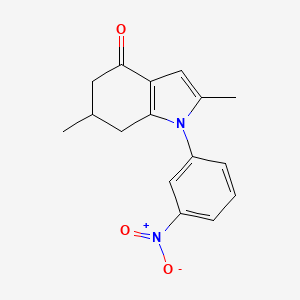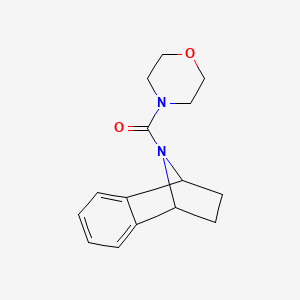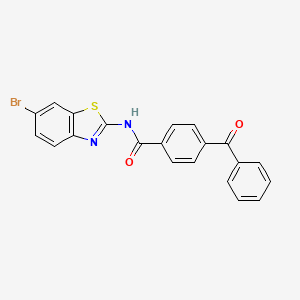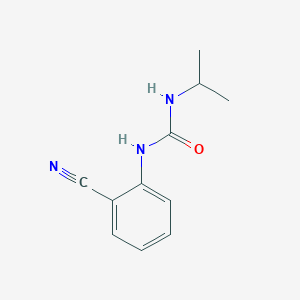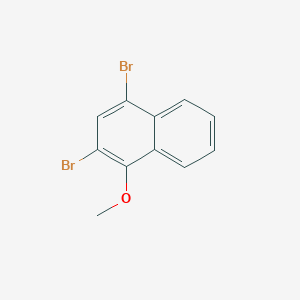
2,4-Dibromo-1-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4-Dibromo-1-methoxynaphthalene” is a chemical compound with the linear formula C11H8Br2O . It has a molecular weight of 315.994 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-1-methoxynaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule is substituted at the 2nd and 4th positions with bromine atoms and at the 1st position with a methoxy group .
Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dibromo-1-methoxynaphthalene are not available, a study on catalytic protodeboronation of alkyl boronic esters, which could be related, has been reported . This study describes a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
Scientific Research Applications
Chemical Research
“2,4-Dibromo-1-methoxynaphthalene” is a chemical compound with the linear formula C11H8Br2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . This compound is used in various chemical research applications due to its unique properties.
Solar Cell Technology
In the field of solar cell technology, “2,4-Dibromo-1-methoxynaphthalene” has been used in the development of all-polymer solar cells . The compound is used as a solid additive to optimize the performance of all-polymer organic solar cells (APSCs) . The introduction of this compound can assist in morphological character evolution in the all-polymer blend, leading to optimal morphologies .
Energy Efficiency Improvement
The use of “2,4-Dibromo-1-methoxynaphthalene” in all-polymer solar cells has led to enhanced power conversion efficiencies of 17.4–18.3% . This improvement in energy efficiency is significant in the field of renewable energy sources .
Polymer Blend Morphology Regulation
The regulation of the morphology of all-polymer blends is a challenging task . However, the introduction of “2,4-Dibromo-1-methoxynaphthalene” has shown to be effective in finely regulating the molecular packing properties .
Photoelectrical Conversion Process
The performance of APSCs is mainly determined by the morphologies of the active layers . The use of “2,4-Dibromo-1-methoxynaphthalene” has been found to improve the photoelectrical conversion process, which is crucial for the performance of APSCs .
Synthesis of Disilylnaphthalenes
“2,4-Dibromo-1-methoxynaphthalene” has been used in the synthesis of 1,4-disilylnaphthalenes . The compound was used as the starting material for the route utilized along with a lithiation-silylation sequence .
properties
IUPAC Name |
2,4-dibromo-1-methoxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O/c1-14-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGVRSNVMKQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-methoxynaphthalene | |
CAS RN |
28768-94-7 |
Source


|
| Record name | 2,4-DIBROMO-1-METHOXYNAPHTHALENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

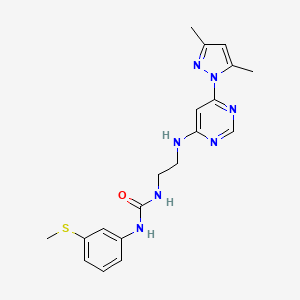
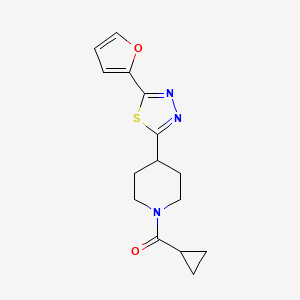




![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}furan-2-carboxamide](/img/structure/B2576026.png)
![3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2576027.png)
![3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576028.png)
